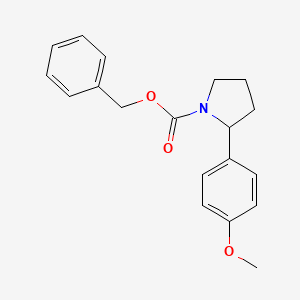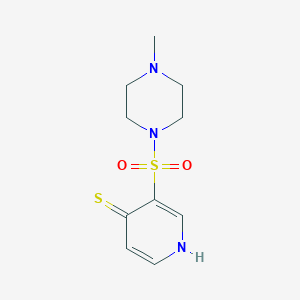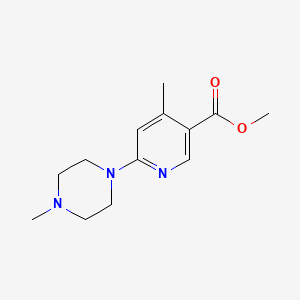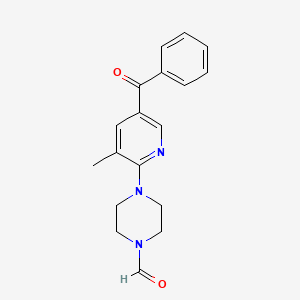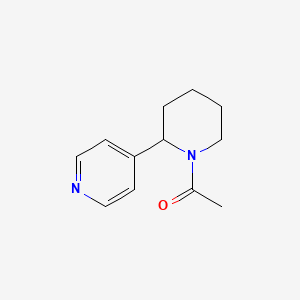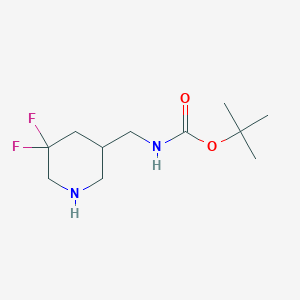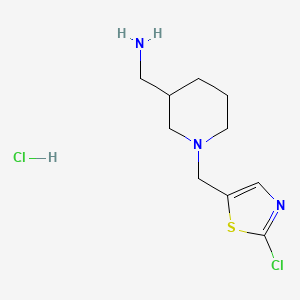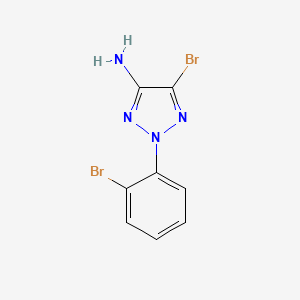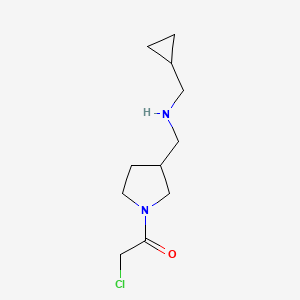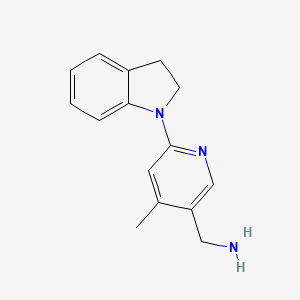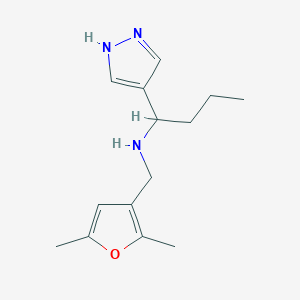
N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine is an organic compound that features a unique combination of a furan ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling under specific conditions. For instance, the furan derivative can be synthesized through the alkylation of 2,5-dimethylfuran, while the pyrazole derivative can be prepared via cyclization reactions involving hydrazines and 1,3-diketones. The final coupling step often involves the use of amine coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.
Substitution: Both the furan and pyrazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may produce pyrazolines.
Scientific Research Applications
N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme mechanisms.
Industry: It can be utilized in the production of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)ethan-1-amine
- N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine
Uniqueness
N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine is unique due to its specific combination of a furan and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(1H-pyrazol-4-yl)butan-1-amine |
InChI |
InChI=1S/C14H21N3O/c1-4-5-14(13-8-16-17-9-13)15-7-12-6-10(2)18-11(12)3/h6,8-9,14-15H,4-5,7H2,1-3H3,(H,16,17) |
InChI Key |
MULODGOWKKJJMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CNN=C1)NCC2=C(OC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)
